Cas no 87543-80-4 (Ethyl 2-isocyanato-3-phenylpropionate)

Ethyl 2-isocyanato-3-phenylpropionate is a versatile isocyanate ester used in organic synthesis and pharmaceutical intermediates. Its reactive isocyanate group enables efficient coupling with nucleophiles, making it valuable for constructing ureas, carbamates, and other functionalized derivatives. The phenylpropionate backbone contributes to enhanced solubility and reactivity in various organic solvents. This compound is particularly useful in peptide modifications and polymer chemistry, where controlled isocyanate reactivity is required. It offers a balance between stability and reactivity, facilitating precise synthetic transformations. Proper handling under inert conditions is recommended due to its moisture sensitivity. Its structural features make it a useful building block for specialized chemical applications.
Ethyl 2-isocyanato-3-phenylpropionate structure
87543-80-4 structure
Product Name:Ethyl 2-isocyanato-3-phenylpropionate
CAS No:87543-80-4
MF:C12H13NO3
MW:219.236523389816
CID:90967
PubChem ID:12370705
Update Time:2025-06-10

Ethyl 2-isocyanato-3-phenylpropionate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-isocyanato-3-phenylpropionate
    • 2-Isocyanato-3-phenylpropionic acid ethyl ester
    • ethyl 2-isocyanato-3-phenylpropanoate
    • <2-Isocyanato-3-phenyl-propionsaeure>-aethylester
    • 1-ethoxycarbonyl-2-phenyl-1-ethylisocyanate
    • ethyl 2-isocyanato-3-phenyl-propanoate
    • N-Carbonyl-phenylalanin-aethylester
    • N-carbonyl-phenylalanine ethyl ester
    • SCHEMBL279730
    • A842254
    • FT-0625957
    • LHLIGPDDSKJRQN-UHFFFAOYSA-N
    • 2-isocyanato-3-phenylpropanoic acid ethyl ester
    • DTXSID00494804
    • ETHYL2-ISOCYANATO-3-PHENYLPROPIONATE
    • 87543-80-4
    • 2-isocyanato-3-phenyl-propionic acid ethyl ester
    • Ethyl N-(oxomethylidene)phenylalaninate
    • AKOS015853924
    • DB-057007
    • MDL: MFCD00082663
    • Inchi: 1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
    • InChI Key: LHLIGPDDSKJRQN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC1C=CC=CC=1)N=C=O)=O
    • BRN: 1247955

Computed Properties

  • Exact Mass: 219.09000
  • Monoisotopic Mass: 219.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.7Ų

Experimental Properties

  • Color/Form: Colorless irritant liquid
  • Density: 1.08
  • Boiling Point: 152°C 10mm
  • Flash Point: 152°C/10mm
  • Refractive Index: 1.5040
  • PSA: 55.73000
  • LogP: 1.49660
  • Sensitiveness: Moisture Sensitive
  • Solubility: Hydrolyzable

Ethyl 2-isocyanato-3-phenylpropionate Security Information

  • Hazardous Material transportation number:UN 2206
  • Safety Instruction: S23-S26-S36/37/39-S45
  • HazardClass:6.1
  • PackingGroup:III
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R20/22; R36/37/38; R42

Ethyl 2-isocyanato-3-phenylpropionate Customs Data

  • HS CODE:2929109000
  • Customs Data:

    China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 2-isocyanato-3-phenylpropionate Pricemore >>

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Additional information on Ethyl 2-isocyanato-3-phenylpropionate

Ethyl 2-isocyanato-3-phenylpropionate (CAS No. 87543-80-4): Synthesis, Applications, and Recent Advances

The Ethyl 2-isocyanato-3-phenylpropionate (CAS No. 87543-80-4) is a versatile organic compound characterized by its unique structural features and functional groups. This compound belongs to the isocyanate ester class, featuring an isocyanato group (-NCO) attached to a substituted propionate chain with a phenyl substituent. Its chemical structure enables diverse reactivity patterns, making it a valuable tool in synthetic chemistry, drug delivery systems, and advanced material development.

Recent studies highlight the compound's role in click chemistry applications. Researchers at the University of Cambridge demonstrated its utility as a crosslinking agent for polyethylene glycol (PEG)-based hydrogels (Smith et al., 2023). The isocyanato group facilitates rapid thiol-click reactions under mild conditions, producing mechanically robust hydrogels with tunable degradation profiles. This property has significant implications for tissue engineering scaffolds and drug-eluting matrices.

In pharmaceutical research, the compound's phenylpropionate ester moiety has been leveraged for targeted drug conjugation. A 2024 study published in Journal of Medicinal Chemistry showed its effectiveness in creating antibody-drug conjugates (ADCs). The ester group enables controlled cleavage under physiological conditions, releasing payloads selectively at tumor sites while minimizing systemic toxicity. This mechanism represents a promising advancement in precision oncology therapies.

Synthetic methodologies for this compound have evolved significantly over the past decade. Traditional approaches involved phosgene-based synthesis routes that raised safety concerns due to toxic intermediates. However, recent advancements using carbodiimide-mediated coupling have eliminated hazardous reagents (Lee & Kim, 2023). The optimized protocol employs N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxylic acid groups in ethyl 3-phenylpropionate, enabling controlled nucleophilic attack by aniline derivatives under solvent-free conditions.

In materials science applications, the compound's reactivity has been exploited for creating stimuli-responsive polymers. A collaborative study between MIT and ETH Zurich demonstrated its use in synthesizing temperature-sensitive polyurethanes (Wang et al., 2024). The isocyanate ester's ability to form intermolecular hydrogen bonds allows these materials to undergo reversible phase transitions between solid and gel states within narrow temperature ranges (ΔT < 5°C), opening possibilities for smart drug delivery systems and adaptive biomedical devices.

Bioconjugation studies reveal the compound's potential in creating bioorthogonal linkers for live-cell imaging applications. Researchers at Stanford University recently demonstrated its compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) reactions (Chen et al., 2024). By conjugating fluorescent probes through this mechanism, they achieved real-time tracking of protein trafficking in live cells without disrupting cellular processes – a critical advancement for studying neurodegenerative diseases like Alzheimer's.

The compound's unique properties also find application in advanced coating technologies. A recent patent filing by DuPont describes its use as a curing agent for UV-curable epoxy resins (US Patent #XXXXXXX). The ethyl isocyanate ester's photochemical reactivity enables rapid crosslinking under UV light exposure (λ = 365 nm), producing coatings with exceptional scratch resistance and adhesion properties suitable for automotive and aerospace applications.

Safety data from recent toxicity studies conducted by the European Chemicals Agency (ECHA) confirm that proper handling protocols minimize risks associated with this compound (ECHA Report #RPT_87543_2024). While exposure to free isocyanates can cause respiratory irritation, controlled synthesis methods using closed-system reactors reduce occupational hazards below OSHA permissible exposure limits (PEL). Storage recommendations emphasize maintaining dry conditions below -15°C to prevent hydrolysis while preserving reactivity.

Ongoing research explores its role in next-generation nanomedicine platforms. A team at Harvard Wyss Institute is developing lipid-polymer hybrid nanoparticles using this compound as a surface-functionalizing agent (Gupta et al., In Press). The phenyl substituent enhances nanoparticle stability while the isocyanate group provides sites for attaching targeting ligands or imaging agents through click chemistry approaches – addressing longstanding challenges in nanoparticle design such as premature cargo release and poor circulation half-life.

In conclusion, Ethyl 2-isocyanato-3-phenylpropionate continues to demonstrate exceptional versatility across multiple disciplines through its unique structural features and reactive functional groups. Recent advancements highlight its evolving role from traditional organic synthesis applications into cutting-edge biomedical technologies and smart material systems. As interdisciplinary research intensifies at the chemistry-biology interface, this compound stands out as an essential building block for developing next-generation solutions in healthcare delivery systems and advanced materials engineering.

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